N-ethyl-4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzamide
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Overview
Description
N-ethyl-4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzamide typically involves multiple steps. One common method includes the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene and various halogen derivatives . The reaction conditions often involve the use of specific reagents and catalysts to achieve high yields and purity. The target products are usually obtained with yields ranging from 55% to 92% in relatively short reaction times .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may result in the formation of various substituted benzamides.
Scientific Research Applications
N-ethyl-4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of N-ethyl-4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-ethyl-4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzamide include other piperidine derivatives and fluorinated benzamides. Some examples are:
- N-ethyl-2,6-diamino-4-fluoropyridinium triflate
- N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
N-ethyl-4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3S/c1-3-17-15(19)12-4-5-13(16)14(10-12)22(20,21)18-8-6-11(2)7-9-18/h4-5,10-11H,3,6-9H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWINGMIBXFCHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)N2CCC(CC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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